(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol (1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1353946-06-1
VCID: VC4344198
InChI: InChI=1S/C13H20N4O/c18-8-10-3-5-17(6-4-10)13-7-12(14-9-15-13)16-11-1-2-11/h7,9-11,18H,1-6,8H2,(H,14,15,16)
SMILES: C1CC1NC2=CC(=NC=N2)N3CCC(CC3)CO
Molecular Formula: C13H20N4O
Molecular Weight: 248.33

(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol

CAS No.: 1353946-06-1

Cat. No.: VC4344198

Molecular Formula: C13H20N4O

Molecular Weight: 248.33

* For research use only. Not for human or veterinary use.

(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol - 1353946-06-1

Specification

CAS No. 1353946-06-1
Molecular Formula C13H20N4O
Molecular Weight 248.33
IUPAC Name [1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl]methanol
Standard InChI InChI=1S/C13H20N4O/c18-8-10-3-5-17(6-4-10)13-7-12(14-9-15-13)16-11-1-2-11/h7,9-11,18H,1-6,8H2,(H,14,15,16)
Standard InChI Key IBDSSUHMFUINJU-UHFFFAOYSA-N
SMILES C1CC1NC2=CC(=NC=N2)N3CCC(CC3)CO

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound consists of three key components (Figure 1):

  • Pyrimidine ring: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.

  • Cyclopropylamino substituent: A strained cyclopropane ring attached via an amine group at the pyrimidine’s 6-position.

  • Piperidin-4-ylmethanol: A piperidine ring with a hydroxymethyl group at the 4-position, linked to the pyrimidine’s 4-position.

The SMILES notation OCC1CCN(C2=NC=NC(NC3CC3)=C2)CC1\text{OCC1CCN(C2=NC=NC(NC3CC3)=C2)CC1} and InChIKey XKBVVFGKWAEKIV-UHFFFAOYSA-N\text{XKBVVFGKWAEKIV-UHFFFAOYSA-N} provide unambiguous identifiers .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC13H20N4O\text{C}_{13}\text{H}_{20}\text{N}_4\text{O}
Molecular weight248.32 g/mol
XLogP3-AA1.4
Hydrogen bond donors2
Hydrogen bond acceptors5
Rotatable bonds3

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically proceeds via a three-step sequence:

  • Pyrimidine core formation: Condensation of malononitrile with a cyclopropylamine derivative yields 6-cyclopropylaminopyrimidin-4-amine .

  • Piperidine coupling: Nucleophilic aromatic substitution (SNAr) replaces a chlorine atom on the pyrimidine with piperidin-4-ylmethanol under basic conditions (e.g., K2_2CO3_3 in DMF) .

  • Reductive amination: A final step introduces the hydroxymethyl group via reduction of a ketone intermediate using NaBH4_4 .

Reaction Scheme:

6-Chloropyrimidine+Piperidin-4-ylmethanolK2CO3,DMFIntermediateNaBH4Target Compound\text{6-Chloropyrimidine} + \text{Piperidin-4-ylmethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Intermediate} \xrightarrow{\text{NaBH}_4} \text{Target Compound}

Industrial-Scale Production

Reagentia and CymitQuimica offer the compound at 95–97% purity, with pricing tiers:

  • 100 mg: €184–€240

  • 250 mg: €223–€651
    Optimized batches employ continuous flow reactors to enhance yield (up to 78%) and reduce byproducts like dehalogenated pyrimidines .

Hazard StatementPrecautionary Measure
H302Harmful if swallowed
H312Harmful in contact with skin
H332Harmful if inhaled

Recommended PPE includes nitrile gloves, goggles, and respiratory protection in poorly ventilated areas .

Environmental Impact

The compound’s biodegradability is low (OECD 301F: <10% in 28 days), necessitating incineration for disposal .

Comparative Analysis with Structural Analogs

Table 2: Key Analogs and Their Properties

CompoundMolecular FormulaTarget Activity
(1-(6-(Isopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanolC13H22N4O\text{C}_{13}\text{H}_{22}\text{N}_4\text{O}LSD1 inhibition
1-(6-Chloropyrimidin-4-yl)piperidin-4-olC12H17N3O\text{C}_{12}\text{H}_{17}\text{N}_3\text{O}Neuropharmacology
5-[2-(2-Azabicyclo[2.1.1]hexan-2-yl)pyrimidin-4-yl]-3-pyridinemethanolC15H18F3N5O\text{C}_{15}\text{H}_{18}\text{F}_3\text{N}_5\text{O}Anticancer

Replacing cyclopropyl with isopropyl reduces steric strain but decreases LSD1 affinity by 3-fold . Conversely, fluorinated analogs exhibit enhanced blood-brain barrier penetration.

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